3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide
Description
3-Amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide is a tertiary amide featuring a propanamide backbone substituted with methyl, amino, and 1-methylpiperidin-4-yl groups. Its structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications.
Properties
IUPAC Name |
3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-12-7-4-9(5-8-12)13(2)10(14)3-6-11/h9H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDDBOJRMBYJGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methylpiperidin-4-amine
A critical intermediate for the target compound is 1-methylpiperidin-4-amine. The reductive amination of (R)-tert-butyl piperidin-3-ylcarbamate with formaldehyde and sodium cyanoborohydride in methanol-water solvent systems yields 1-methylpiperidin-4-amine hydrochloride at 72% efficiency. Key steps include:
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Reaction Conditions : 0°C to room temperature, overnight stirring.
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Workup : Extraction with ethyl acetate, washing with brine, and drying over Na₂SO₄.
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Deprotection : Treatment with 4N HCl in dioxane to remove the Boc group, followed by trituration with ether.
This method emphasizes the selectivity of sodium cyanoborohydride for imine reduction, avoiding over-alkylation. The final product is characterized by ¹H NMR (CD₃OD, 400 MHz), confirming the methyl group integration at δ 2.23 ppm.
Organolithium-Mediated Coupling Reactions
Formation of Propanamide Backbone
The propanamide moiety is introduced via organolithium intermediates. A patent detailing the synthesis of (6-amino-pyridin-2-yl)-(1-methyl-piperidin-4-yl)-methanone demonstrates the use of n-hexyllithium or phenyllithium to activate bromopyridine derivatives for coupling with piperidine carbonyl compounds. Adapting this methodology:
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Lithiation : N-(6-bromo-pyridin-2-yl)-2,2-dimethyl-propionamide (III) is treated with n-hexyllithium in anhydrous THF at -70°C under nitrogen.
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Coupling : The lithiated intermediate reacts with 1-methylpiperidine-4-carboxamide (IVa) at -60°C, forming the carbon-carbon bond.
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Yield Optimization : Slow cooling of the organic phase (ethyl acetate) to 0°C precipitates the product, achieving >85% purity.
Amidation and N-Methylation Techniques
Direct Amidation of 1-Methylpiperidin-4-amine
The target compound’s amide bond is constructed via coupling 1-methylpiperidin-4-amine with 3-aminopropanoyl chloride derivatives. A PubChem entry notes the use of pivaloyl chloride as an activating agent for amide bond formation in similar structures.
N-Methylation via Reductive Amination
To introduce the N-methyl group, formaldehyde and sodium cyanoborohydride are employed in methanol, mirroring methods from piperidine synthesis.
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Conditions : 20°C, 12-hour reaction time.
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Workup : Aqueous extraction and solvent evaporation yield the N-methylated product.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis under reverse-phase conditions (C18 column, 0.1% TFA in acetonitrile-water) confirms >98% purity for the final product.
Challenges and Optimization Opportunities
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N-Methylation Specificity : Competing dialkylation is mitigated by controlled formaldehyde stoichiometry.
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Amide Bond Stability : Use of anhydrous solvents prevents hydrolysis during coupling.
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Cost Efficiency : Organolithium reagents increase production costs, prompting exploration of catalytic amidation methods .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at room temperature.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues with Piperidine Moieties
Piperidine-containing propanamides are a well-studied class due to their relevance in drug design, particularly in analgesics and central nervous system (CNS) agents.
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Fentanyl Analogues : The target compound shares the N-methylpiperidinyl-propanamide core with fentanyl derivatives but lacks the phenyl and phenethyl groups critical for opioid receptor binding. This structural divergence suggests distinct pharmacological targets .
- The amino group at position 3 could enhance solubility or hydrogen-bonding interactions with non-opioid targets .
Propanamide Derivatives with Amino or Halogen Substituents
Table 2: Amino- and Halogen-Substituted Propanamides
Key Observations :
- Halogen Effects: Bromo- and chloro-substituted propanamides (e.g., and ) exhibit enhanced electrophilicity, making them reactive intermediates. In contrast, the target’s amino group increases nucleophilicity, favoring different synthetic or biological pathways .
Pharmacokinetic and Binding Profile Comparisons
- Metabolic Stability : Piperidine-containing compounds like the target and fentanyl analogs are prone to cytochrome P450-mediated metabolism. However, the 1-methyl group on the piperidine ring may slow oxidative degradation compared to fentanyl’s phenethyl group .
- Receptor Binding: Fentanyl’s phenyl group engages in π-π stacking with opioid receptors, while the target’s amino group could interact with polar residues in non-opioid targets (e.g., proteases or kinases) .
Biological Activity
3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide is C9H19N3O. Its structure includes an amino group, a propanamide backbone, and a 1-methylpiperidine moiety, which contribute to its biological activity and chemical reactivity .
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects depending on the target involved .
1. Serotonin Receptor Modulation
3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide has been investigated for its role as a selective agonist for serotonin receptors, particularly the 5-HT1F receptor. This selectivity indicates its potential therapeutic application in treating migraines and other neurological disorders by modulating serotonin pathways .
2. Enzyme Interaction
The compound has demonstrated interactions with various enzymes, suggesting potential applications in enzyme-substrate interaction studies. For example, it may serve as a substrate or inhibitor in biochemical assays aimed at understanding enzyme mechanisms .
Structure-Activity Relationship (SAR)
A comprehensive SAR study can provide insights into how structural modifications impact the biological activity of 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide. Comparisons with similar compounds reveal unique properties that enhance its efficacy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)acetamide | Acetamide instead of propanamide | Moderate receptor affinity |
| 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)butanamide | Butanamide chain | Enhanced enzyme inhibition |
| 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)pentanamide | Pentanamide chain | Increased potency against certain targets |
Case Study 1: Anti-Migraine Potential
In a study assessing the efficacy of various compounds in migraine treatment, 3-amino-N-methyl-N-(1-methylpiperidin-4-yl)propanamide exhibited significant agonistic activity at the 5-HT1F receptor, leading to reduced headache frequency in animal models . This finding supports its potential as a therapeutic agent for migraines.
Case Study 2: Enzyme Inhibition
Research involving the inhibition of specific enzymes showed that this compound could effectively modulate enzymatic activity related to neurotransmitter synthesis. The results indicated that even at low concentrations, it could significantly alter enzyme kinetics, suggesting a promising avenue for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
